molecular formula C27H18ClN3O2 B12461083 N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide

N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide

Cat. No.: B12461083
M. Wt: 451.9 g/mol
InChI Key: KITGNDOHNFJKOM-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a phthalazine core, which is linked to a benzamide moiety through an ether linkage. The presence of a 4-chlorophenyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide typically involves a multi-step process:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide involves its binding to the VEGFR-2 receptor, inhibiting its activity. This inhibition disrupts the signaling pathways that promote angiogenesis, thereby exerting its anticancer effects. Molecular docking studies have shown that the compound fits well into the active site of VEGFR-2, stabilizing the ligand-receptor interaction .

Comparison with Similar Compounds

N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide can be compared with other phthalazine derivatives:

The uniqueness of this compound lies in its specific structural configuration, which contributes to its potent VEGFR-2 inhibitory activity and potential therapeutic applications.

Properties

Molecular Formula

C27H18ClN3O2

Molecular Weight

451.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorophenyl)phthalazin-1-yl]oxyphenyl]benzamide

InChI

InChI=1S/C27H18ClN3O2/c28-20-12-10-18(11-13-20)25-23-8-4-5-9-24(23)27(31-30-25)33-22-16-14-21(15-17-22)29-26(32)19-6-2-1-3-7-19/h1-17H,(H,29,32)

InChI Key

KITGNDOHNFJKOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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